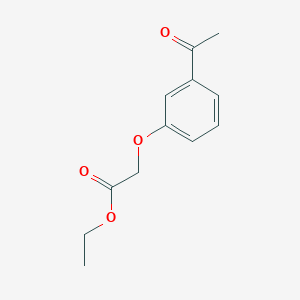![molecular formula C22H22N6O3S B2827180 N-(3,4-dimethoxyphenethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 941906-08-7](/img/structure/B2827180.png)
N-(3,4-dimethoxyphenethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound appears to be a complex organic molecule. It contains a phenethylamine moiety, which is a common structure in many neurotransmitters like dopamine and adrenaline. It also has a triazolopyrimidine group, which is often found in various pharmaceuticals due to its ability to bind to various biological targets.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual moieties (the phenethylamine and the triazolopyrimidine), followed by their coupling. The exact methods would depend on the specific functional groups present in the starting materials and the desired compound.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed analysis would require advanced techniques like NMR spectroscopy, X-ray crystallography, or computational modeling.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amine group in the phenethylamine moiety could potentially undergo reactions like acylation or alkylation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, stability, and reactivity would all be influenced by the specific functional groups and their arrangement.Applications De Recherche Scientifique
Pharmaceutical Development and Antimicrobial Activity
Compounds with structures related to triazolopyrimidines and their derivatives have been extensively studied for their potential as pharmaceutical agents. For instance, studies on triazolopyrimidine derivatives have shown promising results in antimicrobial activities. These compounds have been synthesized and evaluated against various strains of bacteria and fungi, demonstrating significant potential in the development of new antimicrobial agents (Bondock et al., 2008; Riyadh, 2011).
Antitumor and Anticancer Research
Several studies have focused on the synthesis of novel heterocyclic compounds, including triazolopyrimidines, for their antitumor and anticancer properties. These efforts aim to identify compounds with potent activity against various cancer cell lines, such as liver and breast cancer cells, without significant toxicity to healthy cells. The structural modifications and synthesis of these compounds often lead to enhanced biological activity, offering potential pathways for the development of new cancer treatments (Edrees & Farghaly, 2017).
Chemical Synthesis and Characterization
The chemical synthesis of triazolopyrimidines and related compounds involves various strategies, including the use of azido compounds and active methylene nitriles. These methods enable the preparation of a diverse range of compounds with potential biological activities. The characterization of these compounds, including their structural and chemical properties, is crucial for understanding their potential applications in medicine and industry (Westerlund, 1980).
Safety And Hazards
Without specific toxicity data, it’s hard to predict the exact safety profile of this compound. However, like all chemicals, it should be handled with appropriate safety precautions to avoid exposure.
Orientations Futures
Future research on this compound could involve detailed studies of its synthesis, structure, reactivity, and biological activity. This could potentially lead to the discovery of new pharmaceuticals or other useful compounds.
Please note that this is a general analysis based on the structural features of the compound. For a detailed and accurate analysis, specific studies and experiments would be required.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3S/c1-30-17-9-8-15(12-18(17)31-2)10-11-23-19(29)13-32-22-20-21(24-14-25-22)28(27-26-20)16-6-4-3-5-7-16/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRGOBFYVVSCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

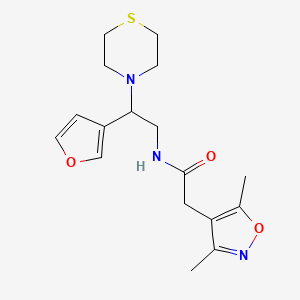
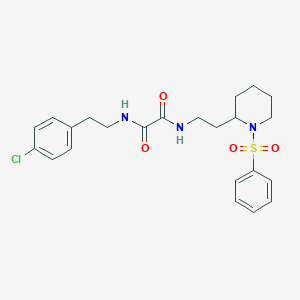
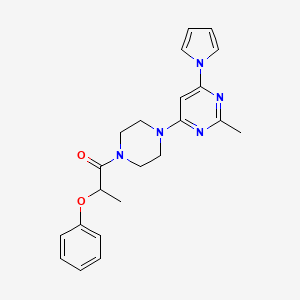
![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2827101.png)
![Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2827104.png)

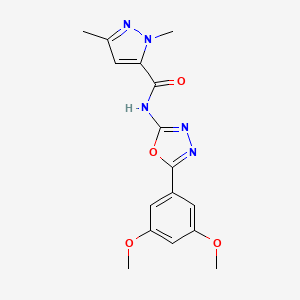
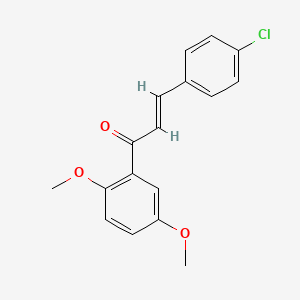
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-4-carboxamide](/img/structure/B2827114.png)

![Tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2827116.png)
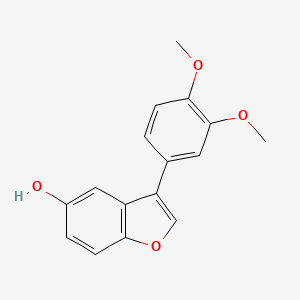
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827118.png)
